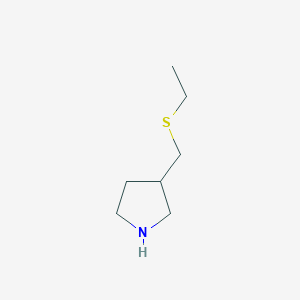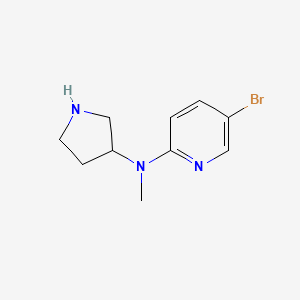
3-(4'-Chloro-3'-(trifluoromethyl)phenyl)propionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde is an organic compound with the molecular formula C10H8ClF3O It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propionaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzene.
Formylation: The benzene derivative undergoes a formylation reaction to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: 3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionic acid.
Reduction: 3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards certain targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Similar structure but contains an isocyanate group instead of an aldehyde.
4-(Trifluoromethyl)benzylamine: Contains a benzylamine group instead of an aldehyde.
4-(Trifluoromethyl)phenol: Contains a phenol group instead of an aldehyde.
Uniqueness
3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, combined with an aldehyde moiety. This combination imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C10H8ClF3O |
|---|---|
Peso molecular |
236.62 g/mol |
Nombre IUPAC |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8ClF3O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-6H,1-2H2 |
Clave InChI |
RJXDCCOLKXANMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCC=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















